1-(4-Methylsulfanylphenyl)heptan-1-one

Description

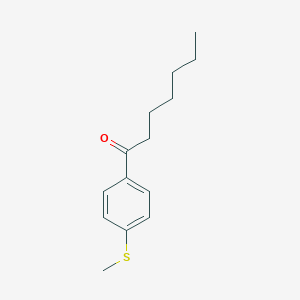

1-(4-Methylsulfanylphenyl)heptan-1-one is a ketone derivative featuring a heptanone chain attached to a phenyl ring substituted with a methylsulfanyl (SMe) group at the para position. The compound’s structure combines aromatic and aliphatic motifs, with the thioether group influencing electronic properties and reactivity.

Properties

IUPAC Name |

1-(4-methylsulfanylphenyl)heptan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20OS/c1-3-4-5-6-7-14(15)12-8-10-13(16-2)11-9-12/h8-11H,3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHBDHKYVZKOMIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(=O)C1=CC=C(C=C1)SC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methylsulfanylphenyl)heptan-1-one typically involves the alkylation of 4-methylsulfanylbenzene with a heptanone derivative. The reaction is usually carried out under controlled conditions using a suitable base and solvent to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale alkylation reactions using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methylsulfanylphenyl)heptan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The methylsulfanyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as thiolates or amines can be employed under basic conditions.

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted phenylheptanones.

Scientific Research Applications

1-(4-Methylsulfanylphenyl)heptan-1-one has several applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Methylsulfanylphenyl)heptan-1-one involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Research Findings and Implications

- Thioether vs. Ether Groups : SMe derivatives exhibit lower polarity and greater metabolic stability compared to OMe analogs, making them favorable in drug design for prolonged activity .

- Halogenation Effects : Bromo/fluoro-substituted ketones may serve as intermediates in cross-coupling reactions, leveraging their electron-withdrawing nature for regioselective transformations .

- Heterocyclic Systems: Furan-containing ketones (e.g., 2-Heptanoylfuran) show unique reactivity in cycloaddition reactions due to their electron-rich nature .

Biological Activity

1-(4-Methylsulfanylphenyl)heptan-1-one is an organic compound notable for its potential biological activity and applications in various fields, including medicinal chemistry and industrial synthesis. This compound contains a heptanone backbone substituted with a 4-methylsulfanylphenyl group, which contributes to its unique chemical properties.

- IUPAC Name : this compound

- Molecular Formula : C14H20OS

- Molecular Weight : 236.37 g/mol

- InChI : InChI=1S/C14H20OS/c1-3-4-5-6-7-14(15)12-8-10-13(16-2)11-9-12/h8-11H,3-7H2,1-2H3

Synthesis

The synthesis of this compound typically involves the alkylation of 4-methylsulfanylbenzene with a heptanone derivative under controlled conditions using a suitable base and solvent. This process can be optimized for large-scale production to ensure high yield and purity.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, potentially leading to therapeutic effects. The precise targets and pathways remain an area of ongoing research.

Antimicrobial Activity

Recent studies have highlighted the compound's potential antimicrobial properties. For instance, it has been assessed for its in vitro antibacterial and antifungal activities against various pathogens. The following table summarizes findings related to its antimicrobial efficacy:

| Microorganism | Activity | Method Used |

|---|---|---|

| Escherichia coli | Moderate activity | Agar-well diffusion |

| Staphylococcus aureus | Significant activity | Agar-well diffusion |

| Candida albicans | Moderate to significant activity | Agar-well diffusion |

| Pseudomonas aeruginosa | Variable activity | Agar-well diffusion |

These findings suggest that this compound exhibits moderate to significant antibacterial and antifungal activities against several strains, indicating its potential as a therapeutic agent.

Cytotoxicity Studies

In addition to antimicrobial properties, cytotoxicity studies have been conducted using brine shrimp bioassays. These studies aim to evaluate the compound's safety profile and efficacy as a potential anticancer agent. Results indicate varying levels of cytotoxicity, warranting further investigation into its mechanisms and potential applications in cancer therapy.

Case Studies and Research Findings

Several case studies have explored the biological activity of compounds related to this compound:

- Antimicrobial Efficacy : A study published in Science.gov examined various synthesized compounds for their antibacterial and antifungal activities against both Gram-positive and Gram-negative bacteria, demonstrating that many showed moderate to significant activity against selected strains .

- Cytotoxic Properties : Research indicated that metal complexes derived from similar compounds exhibited enhanced cytotoxicity compared to their ligands, suggesting that structural modifications can significantly influence biological activity .

- Mechanistic Studies : Investigations into the interaction of these compounds with DNA have revealed potential mechanisms of action involving intercalation and cleavage, which are crucial for understanding their therapeutic potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.